ETA Binding Affinity Advantage of TBC2576 Synthesized from 3‑Acetoxy‑2,4,6‑trimethylaniline vs. Sitaxsentan (First‑Generation Comparator)
The optimal compound TBC2576 (7u), which incorporates 3‑acetoxy‑2,4,6‑trimethylaniline as its aniline building block, exhibits approximately 10‑fold higher ETA binding affinity than the first‑generation clinical candidate sitaxsentan (TBC11251, 1) [1]. Sitaxsentan, derived from a 2,4‑disubstituted aniline, serves as the direct baseline comparator, confirming that the additional 6‑methyl and 3‑acetoxy substitutions are responsible for the affinity gain.
| Evidence Dimension | ETA receptor binding affinity (fold improvement over sitaxsentan) |
|---|---|
| Target Compound Data | ~10‑fold higher than sitaxsentan |
| Comparator Or Baseline | Sitaxsentan (TBC11251, compound 1) – 2,4‑disubstituted anilinothiophenesulfonamide |
| Quantified Difference | ~10‑fold increase |
| Conditions | ETA receptor binding assays; data reported in J. Med. Chem. 1999 |
Why This Matters
A 10‑fold affinity gain significantly reduces the dose required for receptor occupancy, directly impacting therapeutic margin and formulation feasibility.
- [1] Wu, C.; Decker, E.R.; Blok, N.; et al. Endothelin Antagonists: Substituted Mesitylcarboxamides with High Potency and Selectivity for ETA Receptors. J. Med. Chem. 1999, 42 (22), 4485‑4499. View Source
